

Byakangelicol: A Comprehensive Technical Review of a Furanocoumarin with Therapeutic Potential

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Compound of Interest

Compound Name: *Byakangelicol*

Cat. No.: *B3427666*

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Abstract

Byakangelicol, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. Primarily isolated from the roots of *Angelica dahurica*, a plant with a long history of use in traditional Asian medicine, **byakangelicol** has demonstrated notable anti-inflammatory, neuroprotective, and hepatoprotective properties. This technical guide provides an in-depth review of the history, chemical properties, and biological activities of **byakangelicol**. It summarizes key quantitative data, details available experimental protocols for its biological evaluation, and visualizes its known signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of **byakangelicol**.

Introduction and History

Byakangelicol is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Its history is intrinsically linked to the traditional use of *Angelica dahurica*, commonly known as "Bai Zhi" in Chinese medicine, where it has been utilized for centuries to treat ailments such as headaches, inflammation, and pain.^{[1][2][3]} The isolation of **byakangelicol** from *Angelica dahurica* has been a subject of phytochemical research for

decades. While the exact date of its first isolation is not readily available in the searched literature, a 1976 publication reported the structural elucidation of (±)-**byakangelicol** isolated from the plant *Magydaris panacifolia*.

Chemical Properties

Byakangelicol is structurally classified as a 5-methoxypsoralen. Its key chemical and physical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₁₇ H ₁₆ O ₆
Molecular Weight	316.3 g/mol
IUPAC Name	9-[[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one
CAS Number	26091-79-2
Class	Furanocoumarin, 5-methoxypsoralen

Biological Activities and Mechanisms of Action

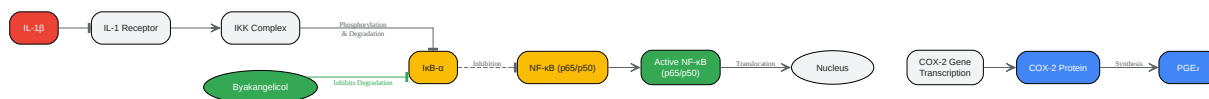
Byakangelicol exhibits a range of biological activities, with its anti-inflammatory, cholinesterase inhibitory, and hepatoprotective effects being the most prominently studied.

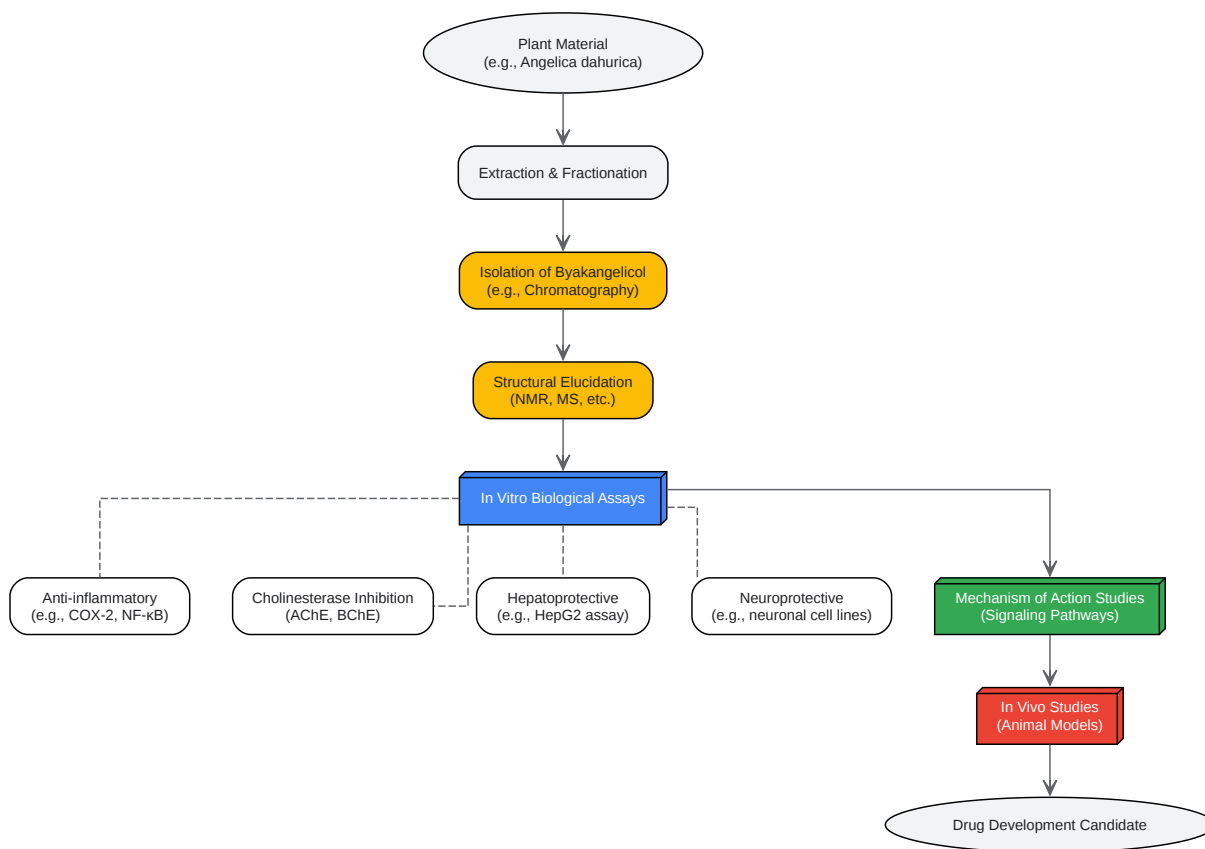
Anti-inflammatory Activity

Byakangelicol has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and subsequent downregulation of cyclooxygenase-2 (COX-2) expression.

Target/Assay	Cell Line	Inducer	IC ₅₀ / Effect Concentration	Reference
Nitric Oxide (NO) Production	RAW 264.7	LPS	IC ₅₀ = 16.9 µg/mL	
COX-2 Expression & PGE ₂ Release (Concentration-dependent inhibition)	A549	IL-1β	10-50 µM	[4][5]
COX-2 Enzyme Activity (Concentration-dependent inhibition)	A549	IL-1β	10-50 µM	[4][5]

Byakangelicol's anti-inflammatory action in A549 human pulmonary epithelial cells is mediated by the suppression of the NF-κB signaling pathway. Interleukin-1β (IL-1β) stimulation typically leads to the degradation of the inhibitory protein IκB-α, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like COX-2. **Byakangelicol** partially inhibits the degradation of IκB-α and the subsequent nuclear translocation of p65, thereby downregulating COX-2 expression and the production of prostaglandin E₂ (PGE₂).^{[4][5]} Notably, **byakangelicol** does not appear to affect the p44/42 mitogen-activated protein kinase (MAPK) pathway.^[4]





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com